2-(3-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol
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Overview
Description
2-(3-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylpropanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol typically involves the introduction of the difluoromethoxy group to a phenyl ring, followed by the attachment of the methylpropanol moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through various difluoromethylation processes, including electrophilic, nucleophilic, and radical methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-(3-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-(Trifluoromethoxy)phenyl)-2-methylpropan-1-ol: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(3-(Methoxy)phenyl)-2-methylpropan-1-ol: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
2-(3-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable for various applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C11H14F2O2 |
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Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14F2O2/c1-11(2,7-14)8-4-3-5-9(6-8)15-10(12)13/h3-6,10,14H,7H2,1-2H3 |
InChI Key |
JKWCFJYIODJOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC(=CC=C1)OC(F)F |
Origin of Product |
United States |
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